molecular formula C7H7ClN2S B010112 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride CAS No. 103819-04-1

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride

Cat. No. B010112
M. Wt: 186.66 g/mol
InChI Key: YXKMPGPNITTXQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has a unique structure that makes it an attractive candidate for drug development, particularly for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it has also been found to induce apoptosis, a process that leads to programmed cell death.

Biochemical And Physiological Effects

Studies have shown that [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride exhibits several biochemical and physiological effects. For instance, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has also been shown to induce cell cycle arrest and inhibit the activity of various signaling pathways involved in cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical applications.

Future Directions

Several future directions can be explored in the research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride. One possible direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.

Synthesis Methods

The synthesis of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-bromo-1-(2-chloroethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with thioacetamide to yield the final product.

Scientific Research Applications

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

103819-04-1

Product Name

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride

InChI

InChI=1S/C7H7N2S.ClH/c8-6-5-10-7-3-1-2-4-9(6)7;/h1-5H,8H2;1H/q+1;/p-1

InChI Key

YXKMPGPNITTXQO-UHFFFAOYSA-M

SMILES

C1=CC=[N+]2C(=C1)SC=C2N.[Cl-]

Canonical SMILES

C1=CC=[N+]2C(=C1)SC=C2N.[Cl-]

synonyms

Alkenes, C15-20, polymers with lard oil and sulfurized Bu oleate

Origin of Product

United States

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